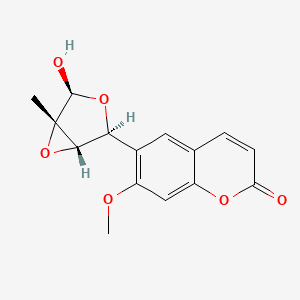

Dihydromicromelin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H14O6 |

|---|---|

Molecular Weight |

290.27 g/mol |

IUPAC Name |

6-[(1S,2S,4S,5S)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one |

InChI |

InChI=1S/C15H14O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-14,17H,1-2H3/t12-,13-,14-,15-/m0/s1 |

InChI Key |

MBQNFMDTXFFAJQ-AJNGGQMLSA-N |

Isomeric SMILES |

C[C@@]12[C@@H](O1)[C@@H](O[C@@H]2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC |

Canonical SMILES |

CC12C(O1)C(OC2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC |

Origin of Product |

United States |

Foundational & Exploratory

Dihydromicromelin B: A Technical Guide to Its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromicromelin B is a naturally occurring coumarin (B35378) that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is a secondary metabolite found in plants belonging to the Micromelum genus of the Rutaceae family. The principal botanical sources identified to date are:

-

Micromelum minutum : This plant is a recognized source of various coumarins, including this compound.

-

Micromelum integerrimum : This species is also a known producer of a diverse array of coumarins, and serves as a viable source for the isolation of this compound.

The concentration of this compound within these plants can vary depending on factors such as the geographical location, season of collection, and the specific plant part utilized for extraction.

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a generalized methodology based on established procedures for the isolation of coumarins from Micromelum species.

Plant Material Collection and Preparation

Fresh plant material (e.g., leaves, stems) of Micromelum integerrimum or Micromelum minutum is collected and thoroughly washed to remove any contaminants. The material is then air-dried in the shade to prevent the degradation of thermolabile compounds and ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. A common and effective method is maceration or Soxhlet extraction using 95% aqueous ethanol. The ethanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their differential solubility. A typical partitioning scheme involves the use of dichloromethane (B109758) (CH₂Cl₂) and ethyl acetate (B1210297) (EtOAc). This process yields distinct fractions, with coumarins like this compound typically concentrating in the dichloromethane and ethyl acetate fractions.

Chromatographic Purification

The fractions enriched with this compound are subjected to a series of chromatographic techniques for purification.

-

Silica (B1680970) Gel Column Chromatography: The dried and concentrated active fraction is loaded onto a silica gel column. The column is then eluted with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions from the silica gel column showing the presence of the target compound are further purified using a Sephadex LH-20 column with a suitable solvent system, such as methanol (B129727), to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using preparative reversed-phase HPLC (RP-HPLC). A C18 column is commonly employed with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water, often in an isocratic or gradient elution mode. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected. The purity of the isolated compound is then confirmed by analytical HPLC.

Quantitative Data

Currently, specific quantitative data on the yield of this compound from a defined amount of plant material is not extensively reported in the available literature. The yield is highly dependent on the plant source, extraction method, and purification efficiency.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₆ |

| Molecular Weight | 290.27 g/mol |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) for this compound is not yet available in publicly accessible databases. Researchers are encouraged to perform full spectral analysis upon isolation for structural confirmation.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, the broader class of coumarins has been shown to exhibit a range of biological activities, including antitumor and anti-inflammatory effects. Research on structurally related compounds, such as other coumarins and flavonoids, suggests potential mechanisms of action that may be relevant to this compound.

For instance, the flavonoid dihydromyricetin (B1665482) has been demonstrated to exert antitumor effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis. These pathways include:

-

NF-κB Signaling Pathway: Inhibition of the NF-κB pathway can lead to a reduction in the expression of pro-inflammatory and anti-apoptotic genes.

-

Wnt/β-catenin Signaling Pathway: Dysregulation of this pathway is common in many cancers. Its inhibition can suppress tumor growth and progression.

-

PI3K/Akt/mTOR Signaling Pathway: This is a crucial pathway for cell survival and proliferation, and its inhibition is a key target for many anticancer therapies.

It is plausible that this compound may exert its biological effects through the modulation of these or similar signaling pathways. However, further dedicated research is required to elucidate the specific molecular targets and mechanisms of action of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Potential Signaling Pathways

The diagram below depicts some of the key signaling pathways that are often implicated in the biological activities of coumarins and other natural products and may be relevant to this compound.

Conclusion and Future Directions

This compound represents a promising natural product with potential for further investigation in the context of drug discovery. This guide provides a foundational understanding of its natural sourcing and a general framework for its isolation. Future research should focus on optimizing isolation protocols to improve yields, conducting comprehensive spectroscopic analysis to fully characterize the molecule, and performing in-depth biological assays to elucidate its specific mechanisms of action and its effects on various signaling pathways. Such efforts will be crucial in unlocking the full therapeutic potential of this compound.

Dihydromicromelin B: A Technical Guide on its Discovery, Properties, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromicromelin B is a naturally occurring coumarin (B35378) that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, history, and known scientific data pertaining to this compound. It includes a detailed account of its isolation, structural elucidation, and a summary of its reported biological activities. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential applications of this compound.

Introduction

This compound belongs to the coumarin class of secondary metabolites, which are known for their diverse pharmacological properties. Natural products, such as this compound, are a significant source of novel chemical scaffolds in drug discovery. This guide aims to consolidate the available technical information on this compound to facilitate further research and development.

Discovery and History

This compound was first isolated from the stems of Micromelum minutum (G. Forst.) Wight & Arn. (Rutaceae), a plant used in traditional medicine in Southeast Asia. The discovery was reported by a team of researchers led by C. Ito in a 2000 publication in the Chemical and Pharmaceutical Bulletin. In this study, six new coumarins were identified, and it is understood that this compound is one of these compounds, likely designated as micromarin-G based on its molecular formula.

The isolation and characterization of this compound, along with its stereoisomer Dihydromicromelin A, from an Indonesian species of Micromelum minutum was also reported, explicitly citing the work of Ito et al. as the foundational discovery.

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques. The molecular formula was established as C15H14O6. The detailed structural analysis would have been based on the following methods as described in the original publication:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments to establish the connectivity of atoms and the overall carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls and hydroxyls.

-

Ultraviolet (UV) Spectroscopy: To analyze the chromophoric system of the coumarin core.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C15H14O6 | |

| Molecular Weight | 290.27 g/mol | |

| CAS Number | 94285-06-0 | |

| Appearance | Likely a crystalline solid | |

| Solubility | Soluble in DMSO |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

The following is a generalized experimental protocol for the isolation of this compound from Micromelum minutum, based on typical methods for isolating coumarins from this plant.

Plant Material and Extraction

-

The dried and powdered stems of Micromelum minutum are subjected to extraction with a suitable organic solvent, such as acetone (B3395972) or a sequential extraction with hexane, ethyl acetate (B1210297), and methanol.

-

The crude extract is obtained by removing the solvent under reduced pressure.

Isolation and Purification

-

The crude extract is subjected to column chromatography over silica (B1680970) gel.

-

The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification is achieved through repeated column chromatography or preparative TLC to yield pure this compound.

Biological Activity

While specific studies on the biological activity of purified this compound are limited in the public domain, the crude extracts of Micromelum minutum and other isolated coumarins have demonstrated a range of biological effects.

Cytotoxic Activity

Several coumarins isolated from Micromelum minutum have shown cytotoxic activity against various cancer cell lines. It is plausible that this compound contributes to the overall cytotoxic profile of the plant extract. Further studies are required to determine the specific IC50 values of pure this compound against a panel of cancer cell lines. One study indicated that a mixture of dihydromicromelin A and B was not active toward MCF-7 and 4T1 cells.

Synthesis

To date, a specific total synthesis for this compound has not been widely reported in the literature. However, a paper mentioning the "Enantioselective total synthesis of hydramicromelin B" suggests that synthetic efforts may be underway, though this may be a different, albeit similarly named, compound. The development of a synthetic route would be crucial for producing larger quantities of this compound for extensive biological evaluation and for the generation of structural analogs.

Future Perspectives

This compound represents a natural product with potential for further scientific investigation. Key areas for future research include:

-

Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, antimicrobial, and antiviral activities of the pure compound.

-

Mechanism of Action Studies: If biological activity is confirmed, elucidating the molecular targets and signaling pathways affected by this compound.

-

Total Synthesis: Developing a robust and scalable synthetic route to enable further research and the creation of derivatives.

Conclusion

This compound is a structurally interesting coumarin isolated from Micromelum minutum. While its discovery and structure are documented, a significant opportunity exists to explore its biological activities and potential as a lead compound in drug discovery. This technical guide provides a starting point for researchers to delve into the science of this compound and contribute to the understanding of its therapeutic potential.

Spectroscopic Profile of Micromelin: A Technical Guide for Researchers

Micromelin (B228078), a furanocoumarin isolated from various Micromelum species, has been the subject of structural elucidation studies that provide a solid foundation for its spectroscopic identification. Dihydromicromelin B is the dihydro derivative of micromelin, meaning it shares the same core structure with the exception of a saturated furan (B31954) ring. Understanding the spectroscopic signature of micromelin is therefore a critical first step for any investigation into its derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for micromelin, compiled from structural elucidation studies.

Table 1: ¹H NMR Spectroscopic Data of Micromelin (CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.25 | d | 9.5 |

| H-4 | 7.62 | d | 9.5 |

| H-5 | 7.35 | s | |

| H-8 | 6.85 | s | |

| H-1' | 4.90 | d | 5.8 |

| H-2' | 3.65 | d | 5.8 |

| 3'-CH₃ | 1.45 | s | |

| 7-OCH₃ | 3.95 | s |

Table 2: ¹³C NMR Spectroscopic Data of Micromelin (CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 161.2 |

| C-3 | 113.1 |

| C-4 | 143.5 |

| C-4a | 112.8 |

| C-5 | 128.5 |

| C-6 | 118.9 |

| C-7 | 162.5 |

| C-8 | 98.2 |

| C-8a | 156.4 |

| C-1' | 78.9 |

| C-2' | 61.2 |

| C-3' | 58.9 |

| 3'-CH₃ | 25.7 |

| 7-OCH₃ | 56.4 |

Table 3: Mass Spectrometry and Infrared Spectroscopy Data of Micromelin

| Technique | Data |

| Mass Spectrometry (MS) | Molecular Ion [M]⁺: m/z 288 |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 1720 (C=O, lactone), 1610, 1500 (C=C, aromatic), 1270, 1130 (C-O) |

Experimental Protocols

The spectroscopic data presented above are typically acquired through a series of standardized experimental procedures. The following outlines the general methodologies employed in the isolation and characterization of coumarins like micromelin.

1. Isolation and Purification:

-

Plant Material Extraction: The dried and powdered plant material (e.g., leaves, stems, or roots of Micromelum species) is typically extracted with a series of solvents of increasing polarity, such as hexane, chloroform, ethyl acetate (B1210297), and methanol.

-

Chromatographic Separation: The crude extracts are subjected to repeated column chromatography on silica (B1680970) gel or other stationary phases. Elution is performed with solvent gradients (e.g., hexane-ethyl acetate mixtures) to separate fractions containing compounds of interest.

-

Final Purification: Individual compounds are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure micromelin.

2. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard.

-

Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electron Impact (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a potassium bromide (KBr) pellet.

Workflow for Isolation and Structure Elucidation

The process of identifying and characterizing a natural product like micromelin follows a logical and systematic workflow. The following diagram, generated using Graphviz, illustrates these key steps.

The Biosynthesis of Dihydromicromelin B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B, a complex coumarin (B35378) found in Micromelum integerrimum, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential, enabling synthetic biology approaches for production, and discovering novel derivatives. This technical guide provides a detailed overview of the proposed biosynthetic pathway of this compound, drawing from the established routes of coumarin biosynthesis and analysis of its unique chemical structure. While the complete enzymatic cascade for this compound is yet to be fully elucidated, this document synthesizes current knowledge to present a robust hypothetical pathway, complete with experimental considerations for its validation.

Core Biosynthetic Pathway: From Phenylpropanoids to Coumarins

The biosynthesis of this compound is rooted in the well-characterized phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a vast array of secondary metabolites. The initial steps are shared with the general coumarin biosynthetic pathway.

The journey begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates cinnamic acid at the 4-position to yield p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a critical branch-point intermediate.

The formation of the characteristic coumarin lactone ring is initiated by the ortho-hydroxylation of a cinnamic acid derivative. In many coumarin pathways, this is followed by a spontaneous or enzyme-catalyzed lactonization.

Proposed Biosynthetic Pathway of this compound

Building upon the general coumarin pathway, the biosynthesis of the structurally intricate this compound likely involves a series of specialized enzymatic modifications. A key proposed precursor, isolated from Micromelum integerrimum, is Integerriminol . The precise structure of Integerriminol and its direct conversion to this compound require further experimental validation.

The chemical structure of this compound is 6-[(1R,2R,4R,5R)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one. This structure suggests several key biosynthetic steps following the formation of a basic coumarin scaffold:

-

Prenylation: Attachment of a prenyl group, likely derived from dimethylallyl pyrophosphate (DMAPP) from the mevalonate (B85504) or MEP/DOXP pathway, to the coumarin core.

-

Oxidative Cyclization and Rearrangement: A series of complex enzymatic reactions, likely involving cytochrome P450 monooxygenases and potentially epoxide hydrolases, to form the unique dihydromicromelin moiety, which includes a bicyclo[3.1.0]hexane system.

-

Hydroxylation and Methylation: Specific hydroxylations and methylations, catalyzed by hydroxylases and methyltransferases respectively, to yield the final structure of this compound.

A closely related compound, Micromelin , which possesses a ketone instead of a hydroxyl group at the C-4 position of the bicyclo[3.1.0]hexane moiety, is also found in the same plant genus. This suggests that the biosynthesis of these two compounds is tightly linked, with a final reductase or hydroxylase step potentially differentiating the two pathways.

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway for this compound requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.

Isotopic Labeling Studies

Objective: To trace the incorporation of precursors into this compound.

Methodology:

-

Precursor Feeding: Administer stable isotope-labeled precursors (e.g., ¹³C-phenylalanine, ¹³C-DMAPP) to Micromelum integerrimum cell cultures or plant tissues.

-

Extraction: After a defined incubation period, harvest the plant material and perform a comprehensive extraction of secondary metabolites using organic solvents (e.g., methanol, ethyl acetate).

-

Purification: Isolate this compound from the crude extract using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).

-

Analysis: Analyze the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the positions and extent of isotope incorporation.

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.

Methodology:

-

Protein Extraction: Prepare a crude protein extract from Micromelum integerrimum tissues known to produce this compound.

-

Enzyme Assay: Incubate the protein extract with the hypothesized substrate (e.g., a proposed intermediate) and necessary co-factors (e.g., NADPH for P450s, S-adenosyl methionine for methyltransferases).

-

Product Detection: Monitor the formation of the expected product using HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Enzyme Purification: If activity is detected, purify the responsible enzyme using techniques like ammonium (B1175870) sulfate (B86663) precipitation, size-exclusion chromatography, and affinity chromatography.

-

Kinetic Analysis: Determine the kinetic parameters (Km, Vmax, kcat) of the purified enzyme using varying substrate concentrations.

Transcriptome Analysis and Gene Silencing

Objective: To identify candidate genes encoding the biosynthetic enzymes.

Methodology:

-

RNA Sequencing: Perform RNA-Seq on tissues actively producing this compound versus non-producing tissues to identify differentially expressed genes.

-

Candidate Gene Identification: Search the transcriptome data for genes homologous to known coumarin biosynthetic enzymes (e.g., PAL, C4H, 4CL, prenyltransferases, cytochrome P450s).

-

Gene Silencing: Use techniques like RNA interference (RNAi) or CRISPR/Cas9 to silence the expression of candidate genes in Micromelum integerrimum.

-

Metabolite Profiling: Analyze the metabolite profiles of the silenced plants/cell cultures to observe any reduction in this compound accumulation, thus confirming the gene's role in the pathway.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data for the biosynthesis of this compound in the scientific literature. The following table provides a template for the types of data that should be collected through the experimental protocols outlined above.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/mg/min) | kcat (s⁻¹) | Source Organism |

| MiPAL | L-Phenylalanine | TBD | TBD | TBD | M. integerrimum |

| MiC4H | Cinnamic Acid | TBD | TBD | TBD | M. integerrimum |

| Mi4CL | p-Coumaric Acid | TBD | TBD | TBD | M. integerrimum |

| MiPrenyltransferase | Coumarin Precursor | TBD | TBD | TBD | M. integerrimum |

| MiReductase | Micromelin | TBD | TBD | TBD | M. integerrimum |

| ... | ... | ... | ... | ... | ... |

| TBD: To Be Determined |

Conclusion and Future Directions

The biosynthesis of this compound presents a fascinating area of study in plant secondary metabolism. While its origins in the phenylpropanoid pathway are clear, the specific enzymatic steps leading to its complex and unique chemical structure remain to be fully elucidated. The proposed pathway, centered around the precursor Integerriminol and involving a series of oxidative and reductive modifications, provides a solid framework for future research. The experimental strategies detailed in this guide, including isotopic labeling, enzyme characterization, and transcriptomic analysis, will be instrumental in validating this hypothesis. A complete understanding of the this compound biosynthetic pathway will not only advance our knowledge of plant biochemistry but also open avenues for the sustainable production of this and other valuable natural products for pharmaceutical applications.

Dihydromicromelin B: A Technical Overview of Its Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Dihydromicromelin B (CAS Number: 94285-06-0) is a natural product isolated from the plant species Micromelum minutum. This technical guide provides a comprehensive overview of its known physicochemical properties, biological activities, and the experimental methodologies used for its investigation.

Physicochemical Properties

This compound is a coumarin (B35378) derivative with the molecular formula C₁₅H₁₄O₆ and a molecular weight of 290.27 g/mol .[1][2][3] It typically presents as a powder and exhibits solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and chloroform, with limited solubility in water.[4] While a specific melting point has not been definitively reported in the reviewed literature, its boiling point is estimated to be 503.0 ± 50.0 °C.

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 94285-06-0 | [1][2][3] |

| Molecular Formula | C₁₅H₁₄O₆ | [1][2][3] |

| Molecular Weight | 290.27 g/mol | [1][2][3] |

| Appearance | Powder | [5] |

| Boiling Point | 503.0 ± 50.0 °C | |

| Solubility | Soluble in DMSO and Chloroform; Limited solubility in water. | [4] |

Biological Activity and Cytotoxicity

Preliminary research indicates that this compound possesses cytotoxic properties. A study on the chemical constituents of Indonesian Micromelum minutum reported the isolation of a mixture containing dihydromicromelin A and this compound. This mixture demonstrated cytotoxic activity against MCF-7 and 4T1 breast cancer cell lines.

While this initial finding is promising, further research is required to determine the specific IC₅₀ value of purified this compound and to elucidate its precise mechanism of action against cancer cells. The current data suggests a potential role for this compound in anticancer drug discovery and development.

Experimental Protocols

The isolation and investigation of this compound involve standard laboratory techniques in natural product chemistry and cell biology. A general workflow for such studies is outlined below.

Isolation and Purification

A common method for the isolation of this compound from Micromelum minutum involves the following steps:

Cytotoxicity Assessment

The cytotoxic activity of this compound can be evaluated using various in vitro assays. A standard protocol for determining the effect of the compound on cancer cell viability is the MTT assay.

Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways affected by this compound have not yet been fully elucidated. Based on the known activities of other coumarin derivatives, potential mechanisms could involve the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling molecules involved in cancer cell proliferation and survival.

Further research, including gene and protein expression analysis, will be crucial to unravel the intricate mechanisms by which this compound exerts its cytotoxic effects. A hypothetical signaling pathway that could be investigated is depicted below.

Future Directions

This compound represents a promising lead compound for further investigation in the field of oncology. Future research should focus on:

-

Total synthesis: Development of a synthetic route to produce larger quantities of the pure compound for extensive biological evaluation.

-

In-depth cytotoxicity screening: Testing against a broader panel of cancer cell lines to determine its spectrum of activity.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of cancer.

This in-depth technical guide provides a foundation for researchers and drug development professionals interested in the potential of this compound as a novel therapeutic agent. The available data, while preliminary, highlights the need for continued exploration of this and other natural products in the quest for new and effective cancer treatments.

References

Unveiling the Bioactivity of Dihydromicromelin B: A Technical Guide to Preliminary Screening

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing specific preliminary biological activity data for Dihydromicromelin B is exceptionally scarce. This guide provides a comprehensive framework for such a screening process by examining the methodologies and results reported for other cytotoxic coumarins isolated from its source, the plant genus Micromelum. The protocols and data presented are representative of a typical preliminary screening workflow for novel natural products.

Introduction

The quest for novel therapeutic agents frequently turns to the vast chemical diversity of the natural world. The genus Micromelum, belonging to the Rutaceae family, is a known source of bioactive secondary metabolites, particularly coumarins. These compounds have garnered scientific interest for their wide range of pharmacological effects, including potential anticancer properties. While this compound has been identified as a constituent of this genus, its biological activity remains largely uncharacterized in publicly accessible research. This technical guide outlines the essential steps for conducting a preliminary biological activity screening, using cytotoxic coumarins from Micromelum minutum as a case study.

Cytotoxicity Data of Related Coumarins from Micromelum minutum

Preliminary biological screening of natural products often begins with assessing their cytotoxicity against various cancer cell lines. This initial step helps identify compounds with potential as anticancer agents. While data for this compound is unavailable, studies on other coumarins isolated from Micromelum minutum have shown significant cytotoxic effects. These findings provide a valuable context for the potential bioactivity of related compounds from the same source. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a standard metric for cytotoxicity.

Below is a summary of reported IC50 values for coumarins isolated from Micromelum minutum.

| Compound Name | Cell Line | Cell Type | IC50 (µg/mL) |

| Crude Chloroform Extract (Leaves) | CEM-SS | T-lymphoblastic leukemia | 4.2[1] |

| Crude Chloroform Extract (Bark) | CEM-SS | T-lymphoblastic leukemia | 13.7[1] |

| 2′,3′-epoxyisocapnolactone | CEM-SS | T-lymphoblastic leukemia | 3.9[1] |

| HL-60 | Promyelocytic leukemia | 4.2[1][2] | |

| 8-hydroxyisocapnolactone-2′,3′-diol | CEM-SS | T-lymphoblastic leukemia | 2.9 |

| HL-60 | Promyelocytic leukemia | 2.5 | |

| HeLa | Cervical cancer | 6.9 | |

| HepG2 | Liver cancer | 5.9 |

This table presents data for compounds structurally related to this compound, isolated from the same plant species, to illustrate the potential cytotoxic profile of this chemical class.

Experimental Protocols

A robust and reproducible experimental protocol is critical for the accurate assessment of cytotoxicity. The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cell density and, by extension, cytotoxicity, based on the measurement of total cellular protein content.

Principle: The SRB assay is based on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and thus to the number of viable cells. This method is sensitive, reproducible, and has a stable end-point.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Trichloroacetic acid (TCA), 50% (w/v) cold solution

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader (absorbance at 510-570 nm)

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the medium from the wells and add 100 µL of the corresponding compound dilutions. Include wells for a negative control (vehicle only) and a positive control (a known cytotoxic agent). Incubate the plate for a specified exposure time (typically 48-72 hours).

-

Cell Fixation: After incubation, gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) without removing the supernatant. Incubate the plate at 4°C for 1 hour to fix the cells to the bottom of the wells.

-

Washing: Carefully remove the supernatant. Wash the plates five times with slow-running tap water or deionized water to remove TCA, medium, and non-adherent cells. Remove excess water by tapping the plate on a paper towel and allow it to air dry completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Post-Stain Washing: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove any unbound dye. Allow the plates to air dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on an orbital shaker for 5-10 minutes to ensure the complete solubilization of the protein-bound dye.

-

Absorbance Measurement: Read the absorbance (optical density) at a wavelength between 510 nm and 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the compound concentration to determine the IC50 value.

Visualized Workflow for Natural Product Screening

The preliminary screening of a natural product like this compound follows a systematic workflow, from the collection of the source material to the identification of bioactive lead compounds. This process, often termed bioassay-guided fractionation, ensures that subsequent chemical isolation efforts are focused on the fractions with the highest biological activity.

Conclusion

While this compound remains a frontier for biological investigation, the pronounced cytotoxic activities of other coumarins isolated from Micromelum minutum underscore the therapeutic potential held within this genus. The technical framework provided here, including a detailed SRB assay protocol and a visualized screening workflow, offers a robust starting point for the systematic evaluation of this compound and other novel natural products. Such preliminary screenings are a crucial first step in the long and complex journey of drug discovery, paving the way for more advanced mechanistic studies and preclinical development. Further research is essential to isolate this compound in sufficient quantities and subject it to rigorous biological testing to elucidate its specific pharmacological profile.

References

In Vitro Cytotoxicity of Dihydromyricetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of Dihydromyricetin (B1665482) (DHM), a natural flavonoid compound. The information presented herein is intended to serve as a resource for researchers and professionals involved in the fields of oncology, pharmacology, and drug development. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the cellular signaling pathways implicated in DHM's mechanism of action.

Quantitative Cytotoxicity Data

Dihydromyricetin has demonstrated cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, providing a comparative look at its efficacy in different cancer types.

| Cell Line | Cancer Type | IC50 Value (µM) | Citation |

| T24 | Muscle Invasive Bladder Cancer | 22.3 | [1] |

| UMUC3 | Muscle Invasive Bladder Cancer | 16.7 | [1] |

| RBE | Cholangiocarcinoma | 146.6 | [2] |

| HCCC9810 | Cholangiocarcinoma | 156.8 | [3] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments commonly used to assess the in vitro cytotoxicity of Dihydromyricetin.

Cell Viability and Proliferation Assays (MTT & CCK-8)

These colorimetric assays are fundamental in determining the effect of a compound on cell viability and proliferation.

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6][7]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.[8]

-

Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of Dihydromyricetin (e.g., 0, 5, 10, 20, 30 µM). A vehicle control (e.g., DMSO) should also be included.[1][8]

-

Incubation: Incubate the plates for the desired period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.[1]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[8]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the optical density (OD) at a wavelength of 490 nm or 570 nm using a microplate reader.[1][5]

2.1.2. CCK-8 (Cell Counting Kit-8) Assay

This assay is similar to the MTT assay but offers higher sensitivity and is less toxic to cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well.[2]

-

Compound Treatment: Treat cells with different concentrations of Dihydromyricetin (e.g., 10, 50, 100, 150, 200, 400 µM) for 24 hours.[2]

-

CCK-8 Reagent Addition: Replace the culture medium with fresh medium containing 10 µL of CCK-8 solution in each well.[2]

-

Incubation: Incubate the plate for 1-4 hours at 37°C with 5% CO₂.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture cells in six-well plates (1 x 10⁵ cells/well) and treat with various concentrations of Dihydromyricetin for the desired time.[8][9]

-

Cell Harvesting: Harvest the cells, wash them twice with cold PBS, and resuspend them in binding buffer.[9]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[9]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]

-

Cell Seeding and Treatment: Plate cells at a density of 3 x 10⁶ cells per 60-mm dish, allow them to attach overnight, and then treat with various concentrations of DHM.[8]

-

Cell Harvesting and Fixation: Harvest the cells and fix them in 70% cold ethanol (B145695) overnight at 4°C.[8]

-

Staining: Wash the fixed cells with PBS and then incubate with a staining solution containing 100 µg/mL PI and 100 µg/mL RNase A in PBS for 1 hour at 37°C.[8]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[8]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.

-

Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[12]

-

SDS-PAGE and Transfer: Separate 30-50 µg of protein per sample on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.[11][13]

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies against the proteins of interest overnight at 4°C. Following washes, incubate the membrane with the appropriate secondary antibodies for 1 hour.[11]

-

Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence) and quantify the band intensities.

Signaling Pathways and Visualizations

Dihydromyricetin exerts its cytotoxic effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Dihydromyricetin-Induced Apoptosis Pathway

DHM can induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Caption: Dihydromyricetin induces apoptosis via the mitochondrial pathway.

Experimental Workflow for Assessing Cytotoxicity

The following diagram outlines a typical experimental workflow for evaluating the in vitro cytotoxicity of a compound like Dihydromyricetin.

Caption: A standard workflow for in vitro cytotoxicity evaluation.

Logical Relationship of DHM's Cellular Effects

This diagram illustrates the logical progression from Dihydromyricetin treatment to the ultimate cellular outcomes of apoptosis and reduced proliferation.

Caption: Logical flow of Dihydromyricetin's cytotoxic effects.

References

- 1. Chemotherapeutic dihydromyricetin with remarkable anti-tumor activity and biosafety for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydromyricetin Inhibits Tumor Growth and Epithelial-Mesenchymal Transition through regulating miR-455-3p in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. Dihydromyricetin induces apoptosis and inhibits proliferation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneticsmr.org [geneticsmr.org]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. Dihydromyricetin ameliorates liver fibrosis via inhibition of hepatic stellate cells by inducing autophagy and natural killer cell-mediated killing effect - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dihydromyricetin Protects the Liver via Changes in Lipid Metabolism and Enhanced Ethanol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dihydromyricetin attenuates neuropathic pain via enhancing the transition from M1 to M2 phenotype polarization by potentially elevating ALDH2 activity in vitro and vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Dihydromicromelin B for Drug Development

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, quantitative experimental data on the solubility and stability of Dihydromicromelin B is not extensively available in published literature. This guide therefore provides a framework based on established principles for natural products and coumarin (B35378) derivatives, outlining the necessary experimental protocols and data presentation formats crucial for its preclinical development. Methodologies are derived from standard pharmaceutical testing guidelines and analogous compounds.

Introduction

This compound is a coumarin compound isolated from plants of the Micromelum genus, which are known for producing a variety of bioactive secondary metabolites. Several coumarins from Micromelum minutum have demonstrated cytotoxic activities against various cancer cell lines, suggesting potential therapeutic applications. For any compound to advance in the drug development pipeline, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. These parameters critically influence bioavailability, formulation development, and shelf-life.

This technical guide outlines the essential studies required to characterize the solubility and stability profile of this compound, providing standardized protocols and data representation formats to aid researchers in this endeavor.

Physicochemical Properties

-

IUPAC Name: 6-((1S,2S,4S,5S)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxy-2H-chromen-2-one

-

Molecular Formula: C₁₅H₁₄O₆

-

Molecular Weight: 290.27 g/mol

-

CAS Number: 94285-06-0

Solubility Studies

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. For poorly soluble compounds like many natural products, comprehensive solubility assessment in various media is critical.

Hypothetical Solubility Data Presentation

Quantitative solubility data for this compound should be systematically determined and presented as follows:

Table 1: Equilibrium Solubility of this compound in Various Solvents at 25°C

| Solvent/Medium | Solubility (µg/mL) | Solubility (mM) |

| Deionized Water | < 1.0 | < 0.003 |

| Phosphate Buffered Saline (PBS) pH 7.4 | < 1.0 | < 0.003 |

| 0.1 N HCl (pH 1.2) | < 1.0 | < 0.003 |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 5.2 | 0.018 |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 15.8 | 0.054 |

| Dimethyl Sulfoxide (DMSO) | > 29,000 | > 100 |

| Ethanol | 870 | 3.0 |

| Polyethylene Glycol 300 (PEG300) | 4500 | 15.5 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility[1].

-

Preparation: Add an excess amount of this compound crystalline powder to a series of glass vials, each containing a known volume of the desired solvent or medium (e.g., water, PBS, biorelevant media).

-

Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand to let undissolved particles settle. Carefully withdraw an aliquot from the supernatant.

-

Separation: Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific medium.

Diagram: Solubility Testing Workflow

Caption: Workflow for shake-flask solubility determination.

Stability Studies

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors. Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods[2][3][4].

Hypothetical Stability Data Presentation

Results from forced degradation studies should be summarized to show the extent of degradation and the formation of impurities.

Table 2: Summary of Forced Degradation Studies for this compound

| Stress Condition | Time | % Assay of this compound | % Total Impurities | Major Degradant Peak (RT, min) |

| 0.1 N HCl (80°C) | 24 h | 88.5 | 11.2 | 4.7 |

| 0.1 N NaOH (RT) | 2 h | 75.2 | 24.5 | 3.1 |

| 3% H₂O₂ (RT) | 24 h | 92.1 | 7.8 | 6.2 |

| Thermal (80°C, solid) | 7 days | 98.9 | 0.9 | - |

| Photolytic (ICH Q1B) | 1.2M lux·h | 95.4 | 4.5 | 8.1 |

RT = Retention Time

Experimental Protocol: Forced Degradation Studies

A systematic approach is required to evaluate the stability of this compound under various stress conditions[2].

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a specified temperature (e.g., 80°C). Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, and dilute for analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and maintain at room temperature. Due to the potential lability of coumarins in basic conditions, sample at shorter intervals (e.g., 0.5, 1, 2 hours). Neutralize with an equivalent amount of acid before dilution and analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature. Sample at various time points (e.g., 2, 8, 24 hours) and analyze.

-

Thermal Degradation: Store the solid this compound powder in a temperature-controlled oven (e.g., 80°C). Sample at set intervals (e.g., 1, 3, 7 days), dissolve in a suitable solvent, and analyze.

-

Photolytic Degradation: Expose the solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis: All samples should be analyzed by a stability-indicating HPLC method. The method must be able to resolve the intact this compound from all process-related impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the parent peak is free from co-eluting degradants.

Diagram: Forced Degradation Study Workflow

Caption: Workflow for conducting forced degradation studies.

Hypothetical Signaling Pathway

Coumarins and other constituents isolated from Micromelum minutum have been reported to exhibit cytotoxic effects against various cancer cell lines, often by inducing apoptosis. While the specific mechanism for this compound is not elucidated, a plausible mechanism involves the intrinsic (mitochondrial) apoptosis pathway.

Diagram: Hypothetical Apoptotic Pathway

Caption: Hypothetical intrinsic apoptosis pathway for this compound.

Conclusion

The successful development of this compound as a therapeutic agent is contingent upon a robust characterization of its solubility and stability. Although specific data is currently lacking in the public domain, the protocols and frameworks presented in this guide provide a clear path for researchers. By systematically applying these established methodologies—including equilibrium solubility testing, forced degradation studies, and the development of stability-indicating analytical methods—drug development professionals can generate the critical data needed to support formulation design, define storage conditions, and ensure regulatory compliance for this promising natural product.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a diverse class of benzopyrone-containing secondary metabolites, are widely distributed in the plant kingdom and have garnered significant attention for their broad spectrum of pharmacological activities.[1][2] Among these, micromelin (B228078), a furanocoumarin isolated from Micromelum species, has emerged as a compound of interest due to its notable cytotoxic and antitumor properties.[3][4] This in-depth technical guide provides a comprehensive literature review of micromelin and related coumarins, with a focus on their biological activities, underlying molecular mechanisms, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer therapeutics.

Biological Activities of Micromelin and Related Coumarins

The primary pharmacological activity attributed to micromelin is its cytotoxicity against various cancer cell lines.[3][4] Studies have demonstrated its ability to inhibit the proliferation of leukemia, cervical cancer, and liver cancer cells.[2] Related coumarins isolated from Micromelum species also exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and antiviral activities.[1][5] The diverse biological profiles of these compounds underscore their potential as scaffolds for the development of new therapeutic agents.[6]

Data Presentation: Cytotoxicity of Micromelin and Related Coumarins

The following table summarizes the reported cytotoxic activities (IC50 values) of micromelin and other coumarins isolated from Micromelum species against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |

| Micromelin | P-388 lymphocytic leukemia | - | - | [3] |

| Cholangiocarcinoma (KKU-100) | 9.2 | 31.9 | [4] | |

| 8-Hydroxyisocapnolactone-2',3'-diol | T-lymphoblastic leukemia (CEM-SS) | 2.9 | - | [2] |

| Promyelocytic leukemia (HL60) | 2.5 | - | [2] | |

| Cervical cancer (HeLa) | 6.9 | - | [2] | |

| Liver cancer (HepG2) | 5.9 | - | [2] | |

| 2',3'-Epoxyisocapnolactone | T-lymphoblastic leukemia (CEM-SS) | 3.9 | - | [2] |

| Promyelocytic leukemia (HL60) | 4.2 | - | [2] | |

| Scopoletin | Cholangiocarcinoma (KKU-100) | 19.2 | 100 | [4] |

| Murralongin | Cholangiocarcinoma (KKU-100) | 9.0 | - | [4] |

| Microminutin | Cholangiocarcinoma (KKU-100) | 1.719 | - | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of micromelin and related coumarins.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and, consequently, their viability and proliferation. It is a standard method for determining the cytotoxic potential of a compound.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., micromelin) in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with solvent) and a blank control (medium only).[7]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[7]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines of interest

-

6-well plates

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).[7]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[7]

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.[7]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.[7]

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines of interest

-

6-well plates

-

Test compound

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Potential Signaling Pathways Modulated by Micromelin and Related Coumarins

While the precise molecular targets and signaling pathways directly modulated by micromelin are not yet fully elucidated, the known mechanisms of action of other coumarins and anticancer agents provide a framework for potential pathways.

Apoptosis Induction Pathway

Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents eliminate malignant cells. The intrinsic (mitochondrial) pathway is a common route for apoptosis induction.

Caption: Potential intrinsic apoptosis pathway induced by micromelin.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer therapies.[5][8] Some coumarins have been shown to inhibit this pathway.[9]

Caption: Potential inhibition of the PI3K/Akt pathway by micromelin.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling route that transmits signals from the cell surface to the nucleus, regulating gene expression and cellular processes like proliferation and differentiation.[7][10] Its dysregulation is common in cancer.

Caption: Potential inhibition of the MAPK/ERK pathway by micromelin.

Conclusion and Future Directions

Micromelin and related coumarins from Micromelum species represent a promising class of natural products with significant anticancer potential. This guide has summarized the available quantitative data on their cytotoxicity and provided detailed protocols for their further investigation. While the precise molecular mechanisms of micromelin are still under investigation, the potential for this compound to induce apoptosis and modulate key oncogenic signaling pathways such as PI3K/Akt and MAPK/ERK is a compelling area for future research.

Further studies are warranted to:

-

Elucidate the specific molecular targets of micromelin.

-

Confirm the direct effects of micromelin on the PI3K/Akt and MAPK/ERK signaling pathways.

-

Investigate the potential of micromelin to induce cell cycle arrest.

-

Evaluate the in vivo efficacy and safety of micromelin in preclinical cancer models.

A deeper understanding of the molecular pharmacology of micromelin will be instrumental in advancing its development as a potential therapeutic agent for the treatment of cancer.

References

- 1. Molecular mechanisms of nutlin-induced apoptosis in multiple myeloma: Evidence for p53-transcription-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Live-Cell Microscopy Reveals Small Molecule Inhibitor Effects on MAPK Pathway Dynamics | PLOS One [journals.plos.org]

- 3. The complexity of NF-κB signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The complexity of NF-κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interplay between MAPK/ERK signaling pathway and MicroRNAs: A crucial mechanism regulating cancer cell metabolism and tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dysregulated PI3K/AKT signaling in oral squamous cell carcinoma: The tumor microenvironment and epigenetic modifiers as key drivers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of the PI3K/AKT signaling pathway blocks the oncogenic activity of TRIM26 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Dihydromicromelin B: A Comprehensive Physicochemical and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B is a natural product belonging to the coumarin (B35378) class of compounds. It has been isolated from plants of the Micromelum genus, notably Micromelum integerrimum and Micromelum minutum. This technical guide provides a detailed overview of the physicochemical characteristics of this compound, based on available scientific literature. While investigations into its biological activities have been limited, this document summarizes the existing findings.

Physicochemical Characteristics

The structural and physical properties of this compound are summarized below. These data are crucial for its identification, characterization, and potential application in research and development.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₆ | [1] |

| Molecular Weight | 290.27 g/mol | [1] |

| Melting Point | 169.2-169.9 °C (for a mixture of dihydromicromelin A and B) | [1] |

| Appearance | Yellowish-white needles (as a mixture with dihydromicromelin A) | [1] |

Table 2: Spectroscopic Data for this compound

Spectroscopic data are fundamental for the structural elucidation and confirmation of this compound.

| Spectroscopic Technique | Data | Reference |

| UV (in MeOH) | λmax: 323, 293 (shoulder), 250 (shoulder) nm | [1] |

| Mass Spectrometry (ESI+) | m/z: 291.34 [M+H]⁺ | [1] |

| Infrared (FT-IR, KBr) | νmax: 3401, 3072, 2906, 2931, 1731, 1621 cm⁻¹ (for a mixture of dihydromicromelin A and B) | [1] |

Table 3: ¹H and ¹³C NMR Spectral Data for this compound (500 MHz, CDCl₃)[1]

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 2 | 160.7 | - |

| 3 | 112.9 | 6.25 (d, 9.5) |

| 4 | 143.4 | 7.63 (d, 9.5) |

| 4a | 112.9 | - |

| 5 | 124.6 | 7.37 (s) |

| 6 | 118.6 | - |

| 7 | 161.4 | - |

| 8 | 107.8 | 6.84 (s) |

| 8a | 155.8 | - |

| 1' | 76.5 | 4.08 (d, 5.5) |

| 2' | 74.4 | 4.60 (d, 5.5) |

| 3' | 61.1 | - |

| 4' | 18.0 | 1.45 (s) |

| 5' | 18.0 | 1.05 (s) |

| 7-OCH₃ | 56.1 | 3.92 (s) |

Biological Activity

Current research on the biological effects of this compound is limited. The available studies have primarily focused on its cytotoxic potential against cancer cell lines.

Cytotoxicity

-

A mixture of dihydromicromelin A and this compound was evaluated for its cytotoxic activity against MCF-7 and 4T1 breast cancer cell lines and was found to be inactive.[2][3][4]

-

This compound was also tested against the HCT116 colon cancer cell line and showed no activity at a concentration of 50 µM.[5]

Due to the reported lack of significant cytotoxic activity in these assays, there are currently no established signaling pathways or detailed experimental protocols for biological studies specifically targeting this compound.

Experimental Methodologies

The following provides a general overview of the methods used in the isolation and characterization of this compound.

Isolation and Purification

This compound is typically isolated from the leaves of Micromelum minutum. The general procedure involves:

-

Extraction: The dried and ground plant material is sequentially extracted with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.

-

Chromatography: The crude extracts are subjected to various chromatographic techniques, including vacuum liquid chromatography and column chromatography, to separate the constituents.

-

Purification: Fractions containing this compound are further purified, often as a mixture with its epimer, dihydromicromelin A, to yield the final compound.[1][3][4]

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic methods:

-

UV-Vis Spectroscopy: To identify the chromophoric system.

-

Infrared Spectroscopy: To identify functional groups.

-

Mass Spectrometry: To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments to establish the connectivity and stereochemistry of the molecule.[1][3]

Logical Relationship of Findings

The following diagram illustrates the current state of research on this compound, from its natural source to the outcomes of biological testing.

Conclusion

This compound is a well-characterized coumarin from a physicochemical perspective. However, the current body of scientific literature indicates a lack of significant biological activity, specifically in the context of cytotoxicity against the tested cancer cell lines. This absence of reported bioactivity means that, at present, there are no known signaling pathways or detailed biological experimental protocols associated with this compound. Future research may explore other potential biological activities of this compound or its derivatives to uncover any therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Dihydromicromelin B from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromicromelin B is a naturally occurring coumarin (B35378) found in plant species of the Micromelum genus, notably Micromelum minutum (also known as Micromelum pubescens) and Micromelum integerrimum. Coumarins are a class of secondary metabolites with a wide range of reported biological activities. This document provides a detailed protocol for the extraction and isolation of this compound from plant material, based on established phytochemical research. Additionally, it summarizes the current, albeit limited, understanding of its biological activity. The provided methodologies can be adapted for the discovery and development of novel therapeutic agents from natural sources.

Introduction to this compound

This compound is a furanocoumarin, a subclass of coumarins characterized by a furan (B31954) ring fused to the benzene (B151609) ring of the coumarin nucleus. It is often co-isolated with its stereoisomer, dihydromicromelin A. Research into the biological activities of many coumarins has revealed potential anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. However, specific bioactivity data for this compound is sparse. One study reported that a mixture of dihydromicromelin A and B did not exhibit cytotoxic activity against MCF-7 and 4T1 breast cancer cell lines[1][2][3][4]. Further investigation into its pharmacological profile is warranted.

Plant Material

The primary source of this compound is plants from the Micromelum genus (Family: Rutaceae). The following plant parts have been successfully used for the isolation of related coumarins:

-

Leaves: A common source for the extraction of various coumarins, including the dihydromicromelin series[1][2][3].

-

Stems and Bark: Also reported to contain a variety of coumarins[5].

-

Roots: A source for isolating novel and known coumarins[6].

For optimal results, plant material should be air-dried in the shade to prevent the degradation of phytochemicals and then ground into a fine powder.

Experimental Protocols

This section details the protocol for the extraction and isolation of this compound, primarily based on the methods described by Susidarti et al. (2021) for the phytochemical investigation of Micromelum minutum leaves[1][2][3].

Extraction Workflow

The following diagram outlines the general workflow for the extraction and isolation of this compound.

Caption: General workflow for the extraction and isolation of this compound.

Detailed Methodology: Sequential Maceration

Sequential maceration with solvents of increasing polarity is an effective method to separate compounds based on their solubility.

-

n-Hexane Extraction:

-

Soak the powdered plant material in n-hexane (e.g., 1 kg of plant material in 5 L of n-hexane) at room temperature for 72 hours.

-

Stir the mixture occasionally to ensure thorough extraction.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the n-hexane crude extract.

-

Repeat the process two more times with the same plant residue to maximize the yield of nonpolar compounds.

-

-

Ethyl Acetate Extraction:

-

Air-dry the plant residue from the n-hexane extraction.

-

Soak the dried residue in ethyl acetate using the same ratio and duration as the n-hexane extraction.

-

Filter and concentrate the solvent to yield the ethyl acetate crude extract. This compound is expected to be present in this fraction[1][2][3].

-

Repeat the extraction twice more.

-

-

Methanol Extraction:

-

Air-dry the plant residue from the ethyl acetate extraction.

-

Macerate the residue in methanol following the same procedure to obtain the methanol crude extract, which will contain the most polar compounds.

-

Repeat the extraction twice more.

-

Isolation by Column Chromatography

The ethyl acetate crude extract is subjected to column chromatography for the separation of its constituents.

-

Column Preparation:

-

Pack a glass column with silica (B1680970) gel 60 (70-230 mesh) as the stationary phase, using n-hexane as the slurry solvent.

-

-

Sample Loading and Elution:

-

Dissolve the ethyl acetate crude extract in a minimal amount of ethyl acetate or a mixture of n-hexane and ethyl acetate.

-

Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.

-

Carefully load the dried sample onto the top of the prepared column.

-

Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3 ... 0:1 n-hexane:ethyl acetate).

-

-

Fraction Collection and Analysis:

-

Collect the eluate in fractions of a fixed volume (e.g., 20 mL).

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize under UV light (254 nm and 366 nm).

-

Combine fractions with similar TLC profiles. The mixture containing dihydromicromelin A and B is expected to elute in the mid-polarity fractions.

-

Further Purification (Optional)

For obtaining highly pure this compound, further purification of the combined fractions may be necessary using techniques such as:

-

Preparative Thin Layer Chromatography (PTLC): For separating small quantities of compounds with close Rf values.

-

High-Performance Liquid Chromatography (HPLC): A highly efficient method for the final purification and quantification of the isolated compound. A chiral column may be required to separate the dihydromicromelin A and B epimers.

Quantitative Data

The following table summarizes representative yields from the sequential maceration of Micromelum minutum leaves as reported in the literature.